molecular formula C10H10 B096047 1-Phenyl-1,3-butadiene CAS No. 16939-57-4

1-Phenyl-1,3-butadiene

Cat. No.: B096047
CAS No.: 16939-57-4
M. Wt: 130.19 g/mol
InChI Key: XZKRXPZXQLARHH-XVNBXDOJSA-N
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Description

1-Phenyl-1,3-butadiene is an organic compound with the molecular formula C10H10. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

1-Phenyl-1,3-butadiene, also known as (E)-Buta-1,3-dien-1-ylbenzene, is a chemical compound that is primarily used in the polymerization process . The primary targets of this compound are the monomers involved in the polymerization process. It interacts with these monomers to form polymers with specific properties.

Mode of Action

The compound acts as a comonomer in the polymerization process. It is incorporated into the polymer chain during the polymerization of 1,3-butadiene . The presence of the phenyl group in the compound influences the properties of the resulting polymer. The phenyl group can introduce rigidity into the polymer chain, affecting its mechanical and thermal properties .

Biochemical Pathways

The polymerization of 1,3-butadiene with this compound leads to the formation of polymers with specific properties . The process is catalyzed by a rare-earth metal catalytic system .

Result of Action

The primary result of the action of this compound is the formation of polymers with specific properties. The incorporation of the compound into the polymer chain can influence the properties of the resulting polymer, such as its rigidity and thermal properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and the presence of a catalyst can affect the rate and efficiency of the polymerization process . Additionally, the concentration of the compound can influence its incorporation into the polymer chain .

Preparation Methods

1-Phenyl-1,3-butadiene can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methylmagnesium bromide, followed by dehydration. The reaction is carried out in an ether solution under a nitrogen atmosphere, and the product is purified through distillation under reduced pressure . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

1-Phenyl-1,3-butadiene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include catalysts like CpTiCl3/MAO for polymerization and various oxidizing or reducing agents for other reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Phenyl-1,3-butadiene is similar to other phenyl-substituted butadienes, such as:

Compared to these compounds, this compound is unique due to its specific reactivity and the properties of the polymers it forms. It offers a balance of mechanical and thermal properties that make it suitable for various applications in polymer chemistry and material science .

Properties

IUPAC Name

[(1E)-buta-1,3-dienyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRXPZXQLARHH-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346685
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-78-2, 16939-57-4
Record name Benzene, 1,3-butadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-Phenyl-1,3-butadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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